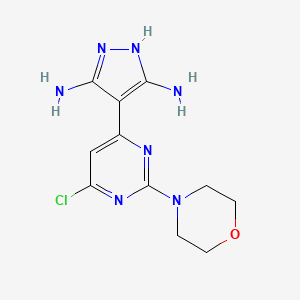
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- is a chemical compound that belongs to the isoindolinone family. This compound is characterized by the presence of bromine and iodine substituents on the isoindolinone core, which can significantly influence its chemical properties and reactivity. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and iodination of isoindolinone derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .
Industrial production methods for such compounds may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the halogen atoms. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted isoindolinones with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, its derivatives may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- can be compared with other isoindolinone derivatives, such as:
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-hydroxy-: This compound has a hydroxyl group instead of an iodine atom, which can alter its reactivity and biological activity.
1H-Isoindol-1-one, 4-chloro-2,3-dihydro-6-iodo-:
The uniqueness of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1370601-05-0 |
|---|---|
Molekularformel |
C8H5BrINO |
Molekulargewicht |
337.94 g/mol |
IUPAC-Name |
4-bromo-6-iodo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrINO/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12) |
InChI-Schlüssel |
YHJHJWLVCDESDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2Br)I)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)





![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)


![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)


![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)

